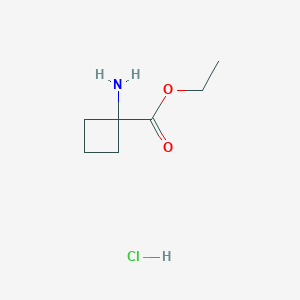

Ethyl 1-aminocyclobutanecarboxylate hydrochloride

Description

Ethyl 1-aminocyclobutanecarboxylate hydrochloride (CAS: 145143-60-8) is a cyclobutane-derived compound featuring a primary amine group and an ethyl ester moiety, stabilized as a hydrochloride salt. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeted therapies . The compound’s strained cyclobutane ring contributes to its reactivity, enabling unique interactions in stereoselective reactions. Commercial suppliers list its price at €89.00–€321.00 per gram, reflecting its specialized use in research and drug discovery .

Properties

IUPAC Name |

ethyl 1-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-6(9)7(8)4-3-5-7;/h2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAYWFFKRVMVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584423 | |

| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145143-60-8 | |

| Record name | Ethyl 1-aminocyclobutane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminocyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-aminocyclobutanecarboxylate hydrochloride typically involves the reaction of 1-bromoethyl cyclobutanecarboxylate with sodium azide to form 1-azidoethyl cyclobutanecarboxylate. This intermediate is then reduced to the amine and subsequently converted to the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of efficient catalysts and purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-aminocyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: The azide intermediate is reduced to the amine using hydrogen gas and palladium on carbon as a catalyst.

Substitution: The bromide group in the starting material is substituted by the azide group.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, methanol as solvent.

Substitution: Sodium azide, dimethyl sulfoxide (DMSO) as solvent.

Major Products:

Reduction: Ethyl 1-aminocyclobutanecarboxylate.

Substitution: 1-azidoethyl cyclobutanecarboxylate.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-aminocyclobutanecarboxylate hydrochloride serves as a potential scaffold for drug development due to its structural properties. Its structural similarity to natural amino acids suggests possible interactions with biological systems, making it a candidate for the development of novel therapeutic agents. Preliminary studies indicate potential effects on neurotransmitter systems, although further pharmacological studies are necessary to elucidate its full biological profile .

Chemical Synthesis

The compound is utilized in the synthesis of various cyclobutane derivatives, which are significant in organic chemistry due to their unique reactivity and potential applications in drug discovery . The ability to modify the cyclobutane structure allows researchers to explore new compounds with desirable pharmacological properties.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of related compounds compared to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 3-aminocyclobutanecarboxylate | Similar cyclobutane structure | Different positional amino group |

| cis-Ethyl 3-aminocyclobutanecarboxylate | Geometric isomer | Distinct spatial arrangement affecting reactivity |

| N-Acetyl-1-aminocyclobutane | Acetylated form | Different functional group influences |

This compound stands out due to its specific placement of functional groups and the presence of a hydrochloride salt form, which may enhance its solubility and stability compared to similar compounds .

Case Study: Neurotransmitter Interaction

A study investigating the interaction of this compound with neurotransmitter systems revealed preliminary evidence suggesting that it may modulate neurotransmitter release. This finding positions the compound as a potential candidate for further investigation in neuropharmacology .

Case Study: Synthesis of Cyclobutane Derivatives

Research focused on the synthesis of cyclobutane derivatives using this compound demonstrated its utility as a versatile building block in organic synthesis. The results indicated that modifications to the cyclobutane framework could lead to compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of Ethyl 1-aminocyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Reactivity : Cyclobutane derivatives undergo ring-opening reactions under acidic conditions, unlike cyclopentane analogues .

- Thermal Stability: Limited data exist for the target compound’s melting point or decomposition temperature, though its methyl analogue has a reported melting point of 165–167°C .

- Solubility: Ethyl 1-aminocyclobutanecarboxylate HCl is sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMSO), as inferred from handling protocols .

Biological Activity

Ethyl 1-aminocyclobutanecarboxylate hydrochloride (CAS No. 145143-60-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its structural properties, pharmacological profile, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 179.64 g/mol

- Boiling Point : Not specified

- Solubility : Highly soluble (6.58 mg/ml) .

The compound exhibits a high degree of solubility, which is advantageous for bioavailability in therapeutic applications. It has a favorable Log P value indicating good permeability across biological membranes.

Biological Activities

This compound has been evaluated for various biological activities, particularly its potential as a pharmacological agent.

Pharmacokinetics

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : No

These properties suggest that the compound can effectively cross the BBB, making it a candidate for central nervous system-targeted therapies .

Study on CNS Activity

A study investigated the effects of similar cyclobutane derivatives on motor functions in animal models. The results indicated that these compounds could inhibit CB-1 receptors, which are associated with cannabinoid signaling pathways. This suggests potential applications in treating conditions related to pain and anxiety disorders.

Cytotoxicity Evaluation

Research has demonstrated that structurally related compounds show varying degrees of cytotoxicity across different cancer cell lines. For instance, a comparative study reported GI values for several analogs, indicating significant antiproliferative effects against human cancer cell lines such as HOP-62 (lung), HCT-116 (colon), and UACC-62 (melanoma). The findings suggest that modifications to the cyclobutane structure can enhance anticancer activity .

Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| CNS Permeability | Yes |

| GI Absorption | High |

| Cytotoxicity | Significant against multiple cancer lines |

| Mechanism | Potential CB-1 inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing ethyl 1-aminocyclobutanecarboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a related cyclobutane derivative synthesis, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was dissolved in ethyl acetate, reacted with 4-toluenesulfonate monohydrate, and concentrated under reduced pressure to yield the product (80% yield) . Key parameters include solvent choice (e.g., ethyl acetate), stoichiometric ratios, and controlled temperature. Reaction progress can be monitored via TLC (e.g., using ethyl acetate/glacial acetic acid/HCl/water mobile phases as in pharmacopeial methods) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use ¹H-NMR to confirm the cyclobutane ring and amine hydrochloride moiety. For instance, a related cyclobutane derivative showed distinct signals at δ 2.56–2.31 ppm (cyclobutane protons) and δ 9.10 ppm (broad amine protons) in DMSO-d₆ . Additional validation via HPLC-MS (using reference standards like those for articaine impurities ) ensures purity and molecular weight consistency.

Q. What analytical methods are recommended for assessing purity in academic settings?

- Methodological Answer :

- TLC : Use silica gel with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) to detect impurities like unreacted 1-aminobutane .

- HPLC : Optimize methods using C18 columns and mobile phases containing trifluoroacetic acid (TFA) for ion-pairing, as seen in pharmaceutical impurity analyses .

- Potentiometric titration : For quantitating hydrochloride content, dissolve the compound in water with 0.1 M HCl and titrate potentiometrically .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects or proton exchange. For example, DMSO-d₆ can cause peak broadening for amine protons , while D₂O exchange experiments can confirm labile protons. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in cyclobutane derivatives. Cross-reference with computational NMR predictions (e.g., DFT calculations) for structural validation .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should assess pH, temperature, and light exposure. For hydrochloride salts, maintain pH < 4 to prevent freebase precipitation. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or storage in anhydrous solvents (e.g., ethyl acetate) reduces hydrolysis .

Q. How can computational modeling aid in designing novel derivatives of this compound?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinity for biological targets (e.g., enzymes requiring cyclobutane rigidity).

- DFT calculations : Optimize cyclobutane ring geometry and assess strain energy to prioritize synthetically feasible derivatives .

- MD simulations : Evaluate solvation effects and conformational stability in physiological conditions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Chiral resolution via chiral HPLC (e.g., using amylose-based columns) or diastereomeric salt formation (e.g., with tartaric acid) is critical. Monitor optical rotation ([α]D) and use circular dichroism (CD) to confirm enantiomeric excess. Reaction conditions must avoid racemization—e.g., low temperatures and non-polar solvents .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for this compound?

- Methodological Answer : Variability often stems from purification methods or starting material quality. Reproduce synthesis using standardized protocols (e.g., vacuum distillation for solvent removal ). Compare intermediates via LC-MS to identify side reactions. Publish detailed experimental logs, including exact stoichiometry and equipment specifications, to enhance reproducibility .

Q. Why might TLC and HPLC purity results conflict, and how can this be resolved?

- Methodological Answer : TLC may miss non-UV-active impurities, while HPLC detects all ionizable species. Combine both methods with mass spectrometry to identify impurities (e.g., residual 1-aminobutane ). Use orthogonal techniques like ion chromatography for halide quantification .

Tables for Key Data

| Parameter | Example Value | Source |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 2.31–2.56 (m, 7H, cyclobutane) | Patent data |

| TLC Mobile Phase | Ethyl acetate/glacial acetic acid/HCl | Pharmacopeia |

| HPLC Column | C18, 5 µm, 250 mm × 4.6 mm | Impurity analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.